N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
説明
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a structurally complex organic compound featuring a hybrid scaffold combining sulfonamide, thiophene, and cyclohexene moieties linked via an ethanediamide backbone. This compound’s molecular formula is C₂₁H₂₂ClN₂O₄S₂, with a molecular weight of 478.0 g/mol (calculated based on constituent atomic masses). The 4-chlorobenzenesulfonyl group confers electron-withdrawing properties, while the thiophene and cyclohexenyl ethyl groups contribute aromatic and hydrophobic characteristics, respectively.
特性
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4S2/c23-17-8-10-18(11-9-17)31(28,29)20(19-7-4-14-30-19)15-25-22(27)21(26)24-13-12-16-5-2-1-3-6-16/h4-5,7-11,14,20H,1-3,6,12-13,15H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXPCHWHDFJJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Substituent Effects on Reactivity and Bioactivity
- Sulfonyl vs. Sulfamoyl Groups : The target compound’s 4-chlorobenzenesulfonyl group enhances metabolic stability compared to Analog 4’s sulfamoylphenyl group, which may exhibit higher solubility but lower membrane permeability .
- Cyclohexenylethyl vs.
- Ethanediamide vs. Nitrobenzamide Linkers : The ethanediamide linker in the target compound allows greater conformational adaptability than Analog 3’s rigid nitrobenzamide, which may enhance binding to flexible enzyme pockets .
Aromatic System Variations
- Thioxoacetamide (Analog 4) : The thiol group in Analog 4 enables nucleophilic reactions, unlike the target compound’s sulfonyl group, which is more resistant to oxidation .
準備方法
Reaction Pathway
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Sulfonation of Thiophen-2-yl Ethanol :
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Substrate : Thiophen-2-yl ethanol.
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Reagent : 4-Chlorobenzenesulfonyl chloride (1.2 eq).
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Base : Pyridine (1.5 eq) or DMAP (0.2 eq) with DIEA (3.0 eq).
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Solvent : Chloroform or acetonitrile.
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Conditions : 0–5°C for 2 hours, followed by gradual warming to room temperature.
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Workup : Extraction with dichloromethane, washing with brine, and drying over Na₂SO₄.
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Amination of Sulfonated Intermediate :
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Method : Mitsunobu reaction using phthalimide (1.5 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF.
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Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol (reflux, 4 h).
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Analytical Validation
Reaction Pathway
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Cyclohexene Alkylation :
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Substrate : Cyclohexene.
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Reagent : Ethyl bromoacetate (1.2 eq) via Friedel-Crafts alkylation using AlCl₃ (1.5 eq) in dichloromethane.
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Hydrolysis : NaOH (2.0 eq) in ethanol/water (1:1) at 60°C for 6 h.
Yield : ~80% (crude).
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Reductive Amination :
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Substrate : Cyclohexenyl acetaldehyde.
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Reagent : Ammonium acetate (2.0 eq) and NaBH₃CN (1.5 eq) in methanol.
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Analytical Validation
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¹H NMR (CDCl₃): δ 5.60 (m, 1H, CH=CH), 2.40 (t, 2H, CH₂–NH₂), 1.90–1.20 (m, 8H, cyclohexyl).
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GC-MS : m/z 139.1 [M+H]⁺.
Reaction Pathway
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Oxalyl Chloride Activation :
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Reagent : Oxalyl chloride (2.2 eq) in anhydrous DCM at 0°C.
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Quenching : Dropwise addition to a solution of 2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethylamine (1.0 eq) and DIEA (3.0 eq).
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Amide Coupling :
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Reagent : 2-(Cyclohex-1-en-1-yl)ethylamine (1.1 eq).
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Coupling Agents : TBTU (1.2 eq) and HOBt (0.3 eq) in DMF.
Workup : Precipitation with ice-water, filtration, and purification via flash chromatography (ethyl acetate/hexane, 3:7).
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Analytical Validation
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¹H NMR (DMSO-d₆): δ 8.58 (d, 1H, NH), 8.41–7.90 (m, Ar–H), 7.30–6.91 (m, thiophene), 4.56 (s, 2H, CH₂–SO₂), 2.40 (t, 2H, CH₂–NH).
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HRMS : m/z 508.2 [M+H]⁺ (calc. 507.1).
Optimization of Reaction Conditions
Sulfonation Efficiency
Coupling Yield Enhancement
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Stoichiometry : Increasing TBTU to 1.5 eq improves coupling efficiency to 55–60%.
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Temperature : Prolonged reactions at 130°C in butanol marginally improve yields but risk decomposition.
Challenges and Alternative Approaches
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Stereochemical Control : Racemization at the sulfonamide center is mitigated by low-temperature coupling.
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Byproduct Formation : Unreacted oxalyl chloride is quenched with aqueous NaHCO₃.
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Alternative Routes : Use of EDCl/HCl for amidation yields comparable results but requires longer reaction times .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a 4-chlorobenzenesulfonyl group , a thiophene ring , and a cyclohexenylethyl moiety . The sulfonyl group enhances electrophilicity and potential enzyme inhibition, while the thiophene ring contributes to π-π stacking interactions in biological systems. The cyclohexenyl group increases lipophilicity, improving membrane permeability . Structural analogs (e.g., fluorophenyl or propylene variants) show reduced binding affinity, underscoring the importance of the cyclohexenyl-thiophene combination .
Q. What synthetic methodologies are commonly used to prepare this compound?
Synthesis involves:
- Sulfonamide formation : Reacting 4-chlorobenzenesulfonyl chloride with a thiophene-containing amine intermediate.
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the ethanediamide backbone.
- Purification : Recrystallization or column chromatography (silica gel, eluent: DCM/MeOH) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry of sulfonyl and thiophene groups.
- High-resolution mass spectrometry (HRMS) validates molecular weight (MW ≈ 450.9 g/mol).
- HPLC assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data across structural analogs?
- Comparative binding assays : Use surface plasmon resonance (SPR) to measure affinity differences between analogs (e.g., cyclohexenyl vs. fluorophenyl derivatives).
- Computational docking : Map interactions with target enzymes (e.g., cyclooxygenase-2) to identify critical residues influenced by the cyclohexenyl group .
- Dose-response studies : Test analogs in parallel to establish structure-activity relationships (SARs) .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to the ethanediamide backbone.
- Nanoparticle encapsulation : Use PEGylated liposomes to enhance solubility and circulation time.
- Metabolic stability assays : Monitor cytochrome P450 interactions via liver microsome models .
Q. How can molecular docking guide the identification of biological targets?
- Target library screening : Use AutoDock Vina to screen against kinase or GPCR databases.
- Binding energy analysis : Prioritize targets with ΔG ≤ −8 kcal/mol.
- Mutagenesis validation : Confirm predicted interactions (e.g., sulfonyl group with Ser530 in COX-2) .
Data Contradiction Analysis
Q. How to address discrepancies in enzyme inhibition potency between in vitro and cell-based assays?
- Membrane permeability testing : Use Caco-2 cell monolayers to quantify passive diffusion.
- Efflux transporter assays : Check for P-glycoprotein-mediated export using verapamil as an inhibitor.
- Redox interference controls : Add antioxidants (e.g., ascorbate) to cell assays to rule out thiophene-mediated ROS artifacts .
Comparative Structural Analysis
Q. What distinguishes this compound from its closest structural analogs?
Methodological Resources
- Synthetic Protocols : Refer to multi-step coupling strategies in .
- Bioactivity Profiling : Use SPR and microarray-based binding assays .
- Computational Tools : Schrödinger Suite for docking; AMBER for MD simulations .
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